![molecular formula C6H13NO3 B3109397 2-[(4-Hydroxybutyl)amino]acetic acid CAS No. 172494-27-8](/img/structure/B3109397.png)

2-[(4-Hydroxybutyl)amino]acetic acid

Descripción general

Descripción

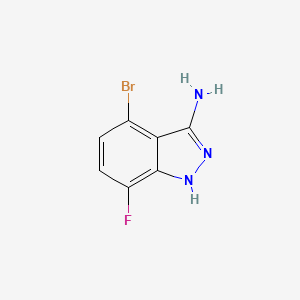

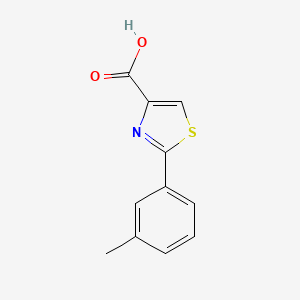

2-[(4-Hydroxybutyl)amino]acetic acid, also known as (4-Hydroxybutyl)glycine, is a chemical compound with the molecular formula C6H13NO3 . It is an important moiety of butirosin, an aminoglycoside antibiotic .

Synthesis Analysis

The synthesis of 2-[(4-Hydroxybutyl)amino]acetic acid can be achieved through various methods. One such method involves the use of a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination . Another method involves the amidomalonate synthesis, which is a variation of the malonic ester synthesis .Molecular Structure Analysis

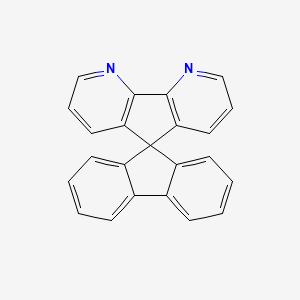

The molecular structure of 2-[(4-Hydroxybutyl)amino]acetic acid consists of a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aromatic), 2 hydroxyl groups, and 1 primary alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Hydroxybutyl)amino]acetic acid include a predicted boiling point of 307.6±27.0 °C, a predicted density of 1.145±0.06 g/cm3, and a predicted pKa of 2.34±0.10 . Like other amino acids, it is likely to be colorless, crystalline solid, and soluble in water .Aplicaciones Científicas De Investigación

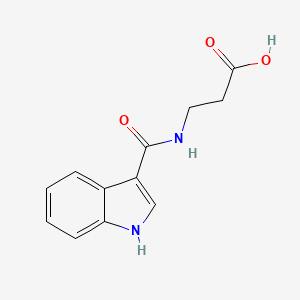

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the synthesis of these indole derivatives.

Chitosan-Based Hydrogels

Chitosan is a prominent biopolymer in research because of its physicochemical properties and uses . Chitosan and its derivatives can be used to prevent and treat soft tissue diseases . Furthermore, chitosan can be employed as a nanocarrier for therapeutic drug delivery . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the preparation and characterization of chitosan-based hydrogels.

Antibacterial and Antifungal Applications

Chitosan-based hydrogels have been studied for their antibacterial, antibiofilm, and antifungal uses . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the production of these hydrogels.

Tissue Regeneration

Chitosan and its derivatives have tissue regeneration activities . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the development of materials for tissue regeneration.

Drug Delivery Systems

Chitosan can be employed as a nanocarrier for therapeutic drug delivery . 2-[(4-Hydroxybutyl)amino]acetic acid could potentially be used in the development of these drug delivery systems.

Chemical Research

2-[(4-Hydroxybutyl)amino]acetic acid is available from several suppliers for scientific research needs . It could potentially be used in various chemical research applications.

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that amines can react with carboxylic acids to form amides . This reaction could potentially influence the function of proteins or other biological molecules in the body.

Biochemical Pathways

The compound could potentially be involved in amino acid biosynthesis or fatty acid biosynthesis, given its structural similarity to amino acids and fatty acids .

Result of Action

The molecular and cellular effects of 2-[(4-Hydroxybutyl)amino]acetic acid’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-[(4-Hydroxybutyl)amino]acetic acid . .

Propiedades

IUPAC Name |

2-(4-hydroxybutylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-4-2-1-3-7-5-6(9)10/h7-8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMLCZPKTGULRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Hydroxybutyl)amino]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)